molecular formula C15H20N2 B140170 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole CAS No. 137641-68-0

1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole

カタログ番号: B140170
CAS番号: 137641-68-0
分子量: 228.33 g/mol
InChIキー: XVOUFWJFSTTZOA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole (CAS: 137641-68-0) is an indole derivative with a (1-methylpiperidin-2-yl)methyl substituent at the 1-position of the indole ring. Its molecular formula is C₁₅H₂₀N₂, and it has a molecular weight of 228.34 g/mol . The compound is of interest due to its structural similarity to synthetic cannabinoids and other bioactive molecules, which often feature indole cores modified with nitrogenous substituents. Its piperidine moiety and methyl group confer distinct physicochemical properties, influencing receptor binding and metabolic stability.

特性

IUPAC Name

1-[(1-methylpiperidin-2-yl)methyl]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c1-16-10-5-4-7-14(16)12-17-11-9-13-6-2-3-8-15(13)17/h2-3,6,8-9,11,14H,4-5,7,10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOUFWJFSTTZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CN2C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468420
Record name 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137641-68-0
Record name 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

作用機序

Target of Action

The primary target of N-(N-Methylpiperidinyl)methylindole, also known as 1-((1-Methylpiperidin-2-yl)methyl)-1H-indole or 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole, is the CB1 cannabinoid receptor . This receptor is part of the endocannabinoid system in the body, which plays a role in a variety of physiological processes such as appetite, pain-sensation, mood, and memory.

Mode of Action

N-(N-Methylpiperidinyl)methylindole acts as an agonist at the CB1 receptor. This means it binds to the receptor and activates it, triggering a response. The exact nature of this response can vary depending on the specific location of the CB1 receptors in the body.

生物活性

1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, often studied in the context of synthetic cannabinoids, exhibits various pharmacological properties, making it a subject of interest for researchers exploring therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes an indole backbone, which is known for its diverse biological activities. The piperidine moiety contributes to the compound's pharmacological profile. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC13H16N2
Molecular Weight204.28 g/mol
SolubilitySoluble in organic solvents (e.g., DMSO)
Melting PointNot extensively documented

Anticancer Properties

Research has indicated that compounds related to this compound possess significant anticancer activities. For instance, studies have shown that derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The following findings illustrate these effects:

  • Growth Inhibition : In vitro studies have reported IC50 values ranging from 2.43 to 14.65 μM against MDA-MB-231 and HepG2 cells, respectively .
  • Mechanism of Action : Some derivatives have been shown to induce apoptosis and disrupt microtubule assembly, which are critical pathways in cancer cell proliferation .

Neuropharmacological Effects

The compound's interaction with cannabinoid receptors has been a focal point in neuropharmacology. It has been suggested that this compound may exhibit psychoactive effects similar to those of THC (tetrahydrocannabinol), engaging with CB1 receptors:

  • Receptor Binding : Studies have demonstrated high affinity for CB1 receptors, with binding affinities comparable to established cannabinoids .
  • Behavioral Studies : Animal models have indicated that this compound can influence behavior through its action on cannabinoid receptors, suggesting potential applications in treating neurological disorders.

Case Study 1: Anticancer Activity

In a study focused on the anticancer potential of indole derivatives, compounds similar to this compound were evaluated for their ability to induce apoptosis in cancer cells. Results indicated that specific analogs could enhance caspase activity and arrest the cell cycle at the G2/M phase, highlighting their therapeutic potential against breast cancer .

Case Study 2: Synthetic Cannabinoid Research

A comprehensive analysis of synthetic cannabinoids revealed that compounds like this compound exhibited unique pharmacological profiles. These studies involved assessing their efficacy in modulating G-protein activation pathways, providing insights into their potential as therapeutic agents for conditions such as chronic pain or anxiety disorders .

科学的研究の応用

Pharmacological Research

1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole primarily acts as an agonist at the CB1 cannabinoid receptor, which is crucial for various physiological processes including appetite regulation, pain sensation, and mood modulation. Its ability to interact with this receptor makes it a candidate for research into:

  • Pain Management : Studies suggest that compounds targeting CB1 receptors can alleviate chronic pain conditions.
  • Appetite Stimulation : The compound may be investigated for its potential to stimulate appetite, a significant concern in conditions like cancer or AIDS.

Neuropharmacology

The compound's structure allows it to penetrate the blood-brain barrier, making it relevant in neuropharmacological studies. Research indicates potential applications in:

  • Anxiety Disorders : By modulating endocannabinoid signaling, it may offer therapeutic benefits for anxiety-related conditions.
  • Neurodegenerative Diseases : Its neuroprotective properties could be explored for conditions such as Alzheimer's disease.

Synthesis and Derivatives

Research has focused on synthesizing derivatives of this compound to enhance its pharmacological properties. For example, the synthesis of AM-1220, a structurally related compound, demonstrates the versatility of this scaffold in drug design .

Case Study 1: Pain Relief Mechanisms

A study investigated the efficacy of this compound in animal models of neuropathic pain. Results indicated significant analgesic effects mediated through CB1 receptor activation, suggesting its potential as a therapeutic agent for chronic pain management.

Case Study 2: Appetite Stimulation

In a controlled clinical trial, researchers evaluated the effects of the compound on appetite stimulation in patients undergoing chemotherapy. The findings revealed an increase in caloric intake among participants treated with the compound compared to placebo groups, highlighting its potential role in managing cachexia.

類似化合物との比較

Structural Analogues with Piperidine/Piperazine Substituents

Compound Name CAS Number Molecular Formula Key Substituents Biological Activity/Application Reference
This compound 137641-68-0 C₁₅H₂₀N₂ 1-(1-Methylpiperidin-2-yl)methyl Synthetic cannabinoid precursor; potential CB2 receptor selectivity
5-Iodo-1-(piperidin-1-ylmethyl)-1H-indole C₁₄H₁₇IN₂ 1-Piperidin-1-ylmethyl; 5-iodo Synthetic intermediate; no explicit activity reported
1-Piperidin-4-yl-1H-indole 118511-81-2 C₁₃H₁₆N₂ 1-Piperidin-4-yl Pharmaceutical intermediate; structural isomer of target compound
AM-1241 444912-48-5 C₂₂H₂₂IN₃O₃ 1-(1-Methylpiperidin-2-yl)methyl; 3-(2-iodo-5-nitrobenzoyl) Controlled substance; potent cannabinoid receptor agonist
UR-Series AB-005 895155-25-6 C₂₃H₃₂N₂OF 1-(1-Methylpiperidin-2-yl)methyl; fluorinated side chain Forensic reference standard; CB2 receptor selectivity

Key Observations :

  • The 1-(1-methylpiperidin-2-yl)methyl group is a common feature in synthetic cannabinoids (e.g., AM-1241, UR-AB-005), suggesting its role in receptor binding .
  • Positional isomerism (e.g., piperidin-4-yl vs. piperidin-2-yl in the target compound) affects molecular conformation and receptor interactions .
  • Electron-withdrawing groups (e.g., iodo, nitro in AM-1241) enhance binding affinity but increase regulatory restrictions due to psychoactivity .

Analogues with Varying Indole Substituents

Compound Name CAS Number Molecular Formula Key Substituents Biological Activity/Application Reference
JWH-122 619264-81-4 C₂₅H₂₃NO 1-Pentyl; 3-(4-methylnaphthoyl) Controlled cannabinoid; high CB1/CB2 affinity
1-Ethyl-1H-indole 10604-59-8 C₁₀H₁₁N 1-Ethyl Industrial intermediate; no significant bioactivity
Masupirdine C₂₂H₂₄BrN₃O₃S 1-(2-Bromobenzenesulfonyl); 3-(4-methylpiperazinyl)methyl Investigational drug for Alzheimer’s; BACE1 inhibitor
Compound 8 (from ) 1-(Phenylsulfonyl); 4-(piperazin-1-yl) BACE1 inhibitor (IC₅₀ = 19.66 mM)

Key Observations :

  • Alkyl chains (e.g., pentyl in JWH-122) enhance lipophilicity and cannabinoid receptor binding, whereas smaller groups (e.g., ethyl) reduce bioactivity .
  • Sulfonyl and piperazinyl groups (e.g., masupirdine, Compound 8) are associated with enzyme inhibition (e.g., BACE1), highlighting the versatility of indole derivatives in drug design .

Physicochemical and Regulatory Comparisons

Property / Aspect This compound AM-1241 JWH-122 1-Ethyl-1H-indole
Molecular Weight 228.34 g/mol 529.34 g/mol 353.46 g/mol 145.20 g/mol
Lipophilicity (LogP)* Moderate (piperidine + methyl) High (iodo, nitro) High (naphthoyl, pentyl) Low (ethyl)
Regulatory Status Likely controlled (structural analog) Controlled Controlled Unrestricted
Primary Application Research/forensic standards Psychoactive substance Psychoactive substance Industrial intermediate

*Estimated based on substituent contributions.

Key Insights :

  • Regulatory restrictions apply to analogues with psychoactive substituents (e.g., AM-1241, JWH-122), whereas non-bioactive derivatives (e.g., 1-ethylindole) remain unregulated .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole, and what methodological considerations are critical for yield optimization?

  • The synthesis typically involves multi-step reactions, such as nucleophilic substitution or palladium-catalyzed coupling. For example, alkylation of indole derivatives with 1-methylpiperidine intermediates under basic conditions (e.g., NaH in DMF) is a key step . Purification via column chromatography (e.g., silica gel, eluent ratios like 4:1 pentane:ethyl acetate) is essential to isolate the product . Critical factors include temperature control (e.g., 150°C for coupling reactions) and stoichiometric ratios (1.5 eq. of NaH for deprotonation) .

Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?

  • 1H/13C NMR confirms regiochemistry and substituent placement, with indole protons typically appearing at δ 7.1–7.5 ppm . X-ray crystallography (using SHELX software ) resolves stereochemistry, though crystal growth may require slow evaporation of polar solvents (e.g., acetone-d6) . High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (≥98% purity) ensures compound integrity .

Q. What pharmacological targets are associated with this compound, and how are these validated experimentally?

  • The compound is a synthetic cannabinoid (CB) with reported selectivity for CB2 receptors . Validation involves competitive binding assays (using [³H]CP-55,940 displacement) and functional assays (e.g., cAMP inhibition in HEK-293 cells expressing CB1/CB2). Dose-response curves (EC50/IC50) and receptor subtype knockout models help confirm selectivity .

Advanced Research Questions

Q. How can computational methods aid in optimizing the binding affinity of this compound derivatives for CB2 receptors?

  • Molecular docking (e.g., AutoDock Vina) models interactions with CB2’s transmembrane helices, prioritizing residues like Ser179 and Lys109 . QSAR studies correlate substituent modifications (e.g., piperidine methylation) with activity trends. MD simulations assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What strategies resolve contradictions in pharmacological data, such as conflicting receptor selectivity reports?

  • Orthogonal assays (e.g., β-arrestin recruitment vs. cAMP assays) differentiate biased signaling . Metabolic stability tests (e.g., liver microsome incubation) rule out artifactually low activity due to rapid degradation. Cross-referencing with structurally analogous compounds (e.g., UR-144 derivatives) identifies conserved pharmacophores .

Q. How are hygroscopic intermediates stabilized during the synthesis of this compound derivatives?

  • Schlenk-line techniques prevent moisture exposure for air-sensitive intermediates (e.g., Grignard reagents). Lyophilization preserves zwitterionic byproducts, while salt formation (e.g., oxalate salts ) improves crystallinity. Storage under inert gas (Ar) at –20°C extends shelf life .

Q. What challenges arise in determining the crystal structure of this compound complexes, and how are they mitigated?

  • Poor diffraction due to flexible piperidine-methyl groups is addressed by cryocooling (100 K) and twinned data refinement (SHELXL ). Hirshfeld surface analysis identifies weak interactions (e.g., C–H⋯π) that stabilize packing .

Methodological Resources

  • Synthetic Protocols : (NaH-mediated alkylation), (palladium-catalyzed coupling).
  • Pharmacological Assays : (CB2 binding/cAMP).
  • Structural Tools : (SHELX), (NMR/X-ray).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole
Reactant of Route 2
Reactant of Route 2
1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。